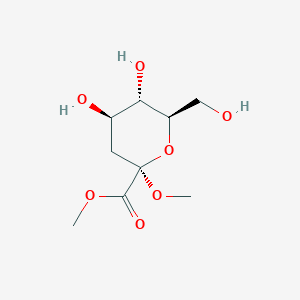
Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate
説明
Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate, also known as this compound, is a useful research compound. Its molecular formula is C9H16O7 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate is a compound of interest due to its potential biological activities, particularly in the context of microbial metabolism and plant biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHO and is classified under uronates. The structure features a methylated form of a 3-deoxy-D-arabino-heptulose derivative, which is significant for its interactions in biological systems. The compound’s properties can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 220.22 g/mol |
| Solubility | Soluble in polar solvents |
| Chemical Class | Uronate |
Research indicates that this compound may influence metabolic pathways in microorganisms. Specifically, it is involved in the biosynthesis of aromatic amino acids through the inhibition of DAHP synthase, an enzyme crucial for the shikimic acid pathway. This pathway is vital for the synthesis of phenylalanine, tyrosine, and tryptophan in bacteria and plants .
Antioxidant Properties
In studies examining various extracts from plants, this compound has been associated with antioxidant activities. For instance, metabolomic profiling of extracts from Ephedra foeminea showed that certain solvent extractions containing this compound exhibited significant antioxidant capacities, correlating with their chemical composition rich in bioactive compounds such as amino acids and carboxylic acids .
Case Studies
- Study on E. coli Metabolism : A study highlighted the role of DAHP synthase in Escherichia coli, where this compound inhibited enzyme activity, leading to decreased levels of aromatic amino acids. This inhibition was linked to alterations in growth patterns under nutrient-limited conditions .
- Antioxidant Activity Assessment : In an investigation into the antioxidant properties of various plant extracts, the methanolic extract containing this compound demonstrated a notable IC value of 249.6 µg/mL in ABTS assays, indicating strong radical scavenging activity .
Comparative Analysis of Biological Activities
The following table summarizes key findings related to the biological activities associated with this compound:
特性
IUPAC Name |
methyl (2R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O7/c1-14-8(13)9(15-2)3-5(11)7(12)6(4-10)16-9/h5-7,10-12H,3-4H2,1-2H3/t5-,6-,7+,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXQJBPBWGJAMX-JAGXHNFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(O1)CO)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]1(C[C@H]([C@@H]([C@H](O1)CO)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452214 | |
| Record name | Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85549-51-5 | |
| Record name | Methyl (Methyl 3-Deoxy-D-arabino-heptulopyranosid)uronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















